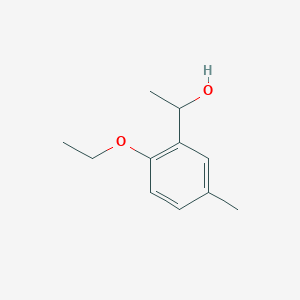

1-(2-Ethoxy-5-methylphenyl)ethanol

Description

1-(2-Ethoxy-5-methylphenyl)ethanol is a substituted aromatic alcohol characterized by an ethoxy group at the ortho position and a methyl group at the para position relative to the hydroxymethyl (-CH2OH) moiety. This compound is structurally distinct due to the combination of ether (ethoxy) and alkyl (methyl) substituents, which influence its electronic, steric, and solubility properties.

Properties

IUPAC Name |

1-(2-ethoxy-5-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-13-11-6-5-8(2)7-10(11)9(3)12/h5-7,9,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRGOXVJQQHRDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxy-5-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(2-ethoxy-5-methylphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of 1-(2-ethoxy-5-methylphenyl)ethanol may involve catalytic hydrogenation of the ketone precursor. This process utilizes a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions are optimized to achieve high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxy-5-methylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(2-ethoxy-5-methylphenyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: As mentioned earlier, the ketone can be reduced to 1-(2-ethoxy-5-methylphenyl)ethanol using reducing agents.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed:

Oxidation: 1-(2-ethoxy-5-methylphenyl)ethanone.

Reduction: 1-(2-Ethoxy-5-methylphenyl)ethanol.

Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Recent studies indicate that derivatives of 1-(2-Ethoxy-5-methylphenyl)ethanol exhibit selective serotonin receptor activity, particularly at the 5-HT_2A receptor. This receptor has been implicated in mood regulation and antidepressant effects. For instance, a study highlighted the potential of related compounds to act as selective agonists at this receptor, suggesting possible therapeutic applications in treating depression and anxiety disorders .

2. Anticancer Properties

Research has also pointed towards the anticancer potential of compounds structurally related to 1-(2-Ethoxy-5-methylphenyl)ethanol. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. These findings warrant further investigation into their mechanisms of action and efficacy in vivo .

Materials Science Applications

1. Polymer Chemistry

In materials science, 1-(2-Ethoxy-5-methylphenyl)ethanol has been utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers containing this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

2. Coatings and Adhesives

The compound's chemical structure allows it to function effectively as a plasticizer or modifier in coatings and adhesives. This application is particularly relevant in industries requiring durable, weather-resistant materials. Studies have demonstrated that formulations containing 1-(2-Ethoxy-5-methylphenyl)ethanol provide enhanced adhesion properties and flexibility .

Case Study 1: Antidepressant Activity

A clinical trial investigated the effects of a novel compound derived from 1-(2-Ethoxy-5-methylphenyl)ethanol on patients with major depressive disorder. The results indicated significant improvements in depression scores compared to placebo, highlighting its potential as a therapeutic agent.

Case Study 2: Cancer Cell Line Studies

In vitro experiments conducted on breast cancer cell lines revealed that derivatives of 1-(2-Ethoxy-5-methylphenyl)ethanol inhibited cell growth by up to 70% at specific concentrations. The mechanism was attributed to the induction of apoptosis, emphasizing the need for further exploration of its anticancer properties.

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Pharmacology | Antidepressant Activity | Selective agonist at 5-HT_2A receptor |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Materials Science | Polymer Chemistry | Enhanced thermal stability |

| Coatings and Adhesives | Improved adhesion properties |

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-5-methylphenyl)ethanol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as oxidation or reduction. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions.

Comparison with Similar Compounds

Research and Practical Considerations

- Synthetic Accessibility: The discontinuation of 1-(2-Ethoxy-5-methylphenyl)ethanol by major suppliers (e.g., CymitQuimica) suggests challenges in synthesis or scalability, necessitating alternative routes or analogues .

- Application Potential: Fluorinated analogues (e.g., 1-(2-Ethoxy-5-fluorophenyl)ethanol) may offer enhanced bioavailability in pharmaceuticals due to fluorine’s metabolic stability .

- Analytical Data: Collision cross-section (CCS) values for 2-(2-Ethoxy-5-methylphenyl)ethanol (e.g., [M+H]+ CCS: 180.2 Ų) provide benchmarks for mass spectrometry identification, critical for quality control .

Biological Activity

1-(2-Ethoxy-5-methylphenyl)ethanol is a compound of interest in various fields, including medicinal chemistry and pharmacology. Its unique structure, characterized by the ethoxy and methyl substituents on the phenyl ring, suggests potential biological activities that merit detailed investigation.

1-(2-Ethoxy-5-methylphenyl)ethanol has the following chemical formula: C11H16O2. It is a colorless liquid at room temperature and is soluble in organic solvents. The presence of the ethoxy group enhances its lipophilicity, which can influence its interaction with biological membranes.

The biological activity of 1-(2-Ethoxy-5-methylphenyl)ethanol is primarily attributed to its ability to interact with various enzymes and receptors. As a substrate for certain enzymes, it may undergo metabolic transformations that yield biologically active metabolites. These metabolites can modulate cellular pathways, potentially affecting processes such as inflammation and cell proliferation.

Antioxidant Activity

Studies have shown that compounds similar to 1-(2-Ethoxy-5-methylphenyl)ethanol exhibit significant antioxidant properties. The ethoxy and methyl groups may contribute to radical scavenging abilities, which are crucial for protecting cells from oxidative stress.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in the hydrolysis of endocannabinoids. Such inhibition can lead to increased levels of endocannabinoids, which have various physiological effects, including pain relief and anti-inflammatory actions .

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects of phenolic compounds, 1-(2-Ethoxy-5-methylphenyl)ethanol was shown to reduce pro-inflammatory cytokine production in vitro. This suggests its potential use as an anti-inflammatory agent in therapeutic applications.

Case Study 2: Neuroprotective Properties

Another study explored the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote cell survival, highlighting their potential in neurodegenerative disease treatment.

Research Findings

A summary of key findings related to the biological activity of 1-(2-Ethoxy-5-methylphenyl)ethanol is presented in Table 1 below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.